Demecolcine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mitotic Spindle Disruption and Chromosome Analysis

- Colcemid disrupts the formation of mitotic spindles during cell division. The mitotic spindle is a structure responsible for separating chromosomes into daughter cells.

- By arresting mitosis at this stage, colcemid allows researchers to accumulate cells in metaphase, a specific phase where chromosomes are condensed and easily observable. )]

- This accumulation of cells in metaphase enables researchers to count and analyze chromosome number and structure. This is crucial for studies in cytogenetics, which examines chromosomal abnormalities associated with genetic diseases and cancers. )]

Studying Microtubule Dynamics

- Colcemid binds to tubulin, a protein that forms microtubules. Microtubules are essential components of the cytoskeleton, a network of fibers that provides structure and shape to cells.

- By inhibiting tubulin polymerization, colcemid disrupts microtubule dynamics. This allows researchers to investigate the role of microtubules in various cellular processes, such as cell division, intracellular transport, and cell migration. ]

Demecolcine, also known as colcemid, is a chemical compound with the molecular formula and a molar mass of 371.433 g·mol . It is a derivative of colchicine, where the acetyl group on the amino moiety is replaced by a methyl group. This modification reduces its toxicity compared to colchicine while retaining its pharmacological properties. Demecolcine primarily acts as a microtubule-depolymerizing agent, inhibiting mitosis by disrupting spindle fiber formation during cell division. This action allows for the synchronization of tumor cells at metaphase, enhancing the effectiveness of cancer treatments like radiotherapy .

Toxicity:

Colcemid is a toxin and can cause serious health problems if ingested, inhaled, or absorbed through the skin []. Specific data on its toxicity is not readily available in scientific research focused on its applications, but it is generally handled with caution in a laboratory setting.

Safety Precautions:

Demecolcine undergoes several significant reactions, primarily involving its interaction with microtubules:

- Microtubule Depolymerization: At low concentrations, demecolcine binds to the plus end of microtubules, suppressing their dynamics and preventing polymerization. At higher concentrations, it promotes the detachment of microtubules from their organizing centers, leading to depolymerization .

- Cell Cycle Arrest: By inhibiting spindle formation, demecolcine effectively arrests cells in metaphase, which is crucial for applications in cytogenetics where karyotyping is performed .

- Aneuploidy Induction: The drug can induce aneuploidy through nondisjunction during mitosis when microtubules fail to function correctly .

Demecolcine can be synthesized through several methods:

- Deacetylation of Colchicine: The most common method involves removing the acetyl group from colchicine, followed by methylation to yield demecolcine.

- Steglich Reaction: A more complex synthesis involves the Steglich reaction with azido-carboxylic acids to produce azidoamide derivatives that can be converted into demecolcine .

- Isolation from Natural Sources: Although primarily synthesized in laboratories, demecolcine can also be isolated from plants such as the autumn crocus .

Demecolcine has various applications across different fields:

- Clinical Use: It is utilized in chemotherapy protocols to improve cancer treatment outcomes by synchronizing tumor cells at a sensitive stage of cell division .

- Cytogenetics: Its ability to arrest cells in metaphase makes it invaluable for karyotyping and studying chromosomal abnormalities .

- Research Tool: In cellular biology, demecolcine is employed to investigate mechanisms of mitosis and chromosome segregation .

Studies on demecolcine interactions reveal its effects on cellular dynamics:

- Microtubule Dynamics: Research indicates that demecolcine's binding affinity varies with concentration, impacting microtubule stability and cell migration differently at low versus high doses .

- Cytotoxicity Correlation: The cytotoxic effects observed in cells are closely linked to its ability to detach microtubules from their organizing centers, leading to cell death through disrupted mitotic processes .

Demecolcine shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Toxicity Level | Primary Use |

|---|---|---|---|---|

| Colchicine | High | Microtubule depolymerization | High | Gout treatment |

| Vinblastine | Moderate | Inhibition of microtubule assembly | Moderate | Cancer chemotherapy |

| Paclitaxel | Moderate | Stabilizes microtubules | Moderate | Cancer chemotherapy |

| Nocodazole | High | Microtubule depolymerization | Moderate | Research tool |

Demecolcine's unique feature lies in its reduced toxicity compared to colchicine while maintaining effective microtubule disruption capabilities. This makes it particularly useful in clinical settings where minimizing side effects is crucial.

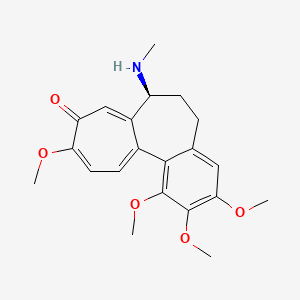

Systematic Nomenclature and Molecular Formula

Demecolcine is formally designated as (S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one. Its molecular formula is C₂₁H₂₅NO₅, with a molecular weight of 371.43 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 477-30-5 |

| ChEBI ID | CHEBI:4393 |

| DrugBank ID | DB13318 |

| IUPAC Name | (S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

The compound is also known as colcemid, N-deacetyl-N-methylcolchicine, and C-12669.

Stereochemical Configuration and Conformational Isomerism

Demecolcine’s stereochemistry is defined by its (S)-configuration at the C7 position, where the methylamino group is attached. This stereochemical feature distinguishes it from other colchicinoids, such as colchicine, which has an N-acetyl group at the same position.

The molecule’s core structure comprises a tricyclic framework:

- A-ring: Aromatic benzene ring substituted with methoxy groups at positions 1, 2, and 3.

- B-ring: Seven-membered non-aromatic ring containing the C7 stereocenter.

- C-ring: Seven-membered tropone-like ring with a ketone functionality.

Conformational isomerism is limited due to the rigid tricyclic system, though molecular dynamics simulations suggest minor flexibility in the C-ring.

Crystallographic Characterization and X-ray Diffraction Patterns

While standalone crystallographic data for demecolcine alone are limited, structural insights are derived from complexes with biological targets:

- Tubulin Complex (PDB: 5XKE): A 2.6 Å resolution X-ray structure of demecolcine bound to pig tubulin (α,β)-heterodimer reveals its binding mode at the colchicine site. The compound interacts with β-tubulin via hydrogen bonds and hydrophobic contacts, displacing GDP and destabilizing microtubule assembly.

- Cambridge Crystallographic Data Centre (CCDC): Entry CCDC 2206806 contains experimental coordinates for a demecolcine-containing crystal, though specific diffraction patterns are not publicly detailed.

Key observations from these studies include:

- Binding Pocket: Demecolcine occupies a hydrophobic cavity near the β-tubulin’s taxol-binding site.

- Critical Interactions: Methoxy groups at positions 1, 2, and 3 form van der Waals contacts with β-tubulin residues (e.g., Val238, Ala250).

Comparative Structural Analysis with Colchicine Derivatives

Demecolcine’s structure diverges from colchicine and other analogs in critical substituents:

| Compound | C7 Substituent | Molecular Formula | Key Differences |

|---|---|---|---|

| Demecolcine | Methylamino | C₂₁H₂₅NO₅ | N-methyl group replaces N-acetyl |

| Colchicine | Acetamido | C₂₂H₂₅NO₆ | Additional acetyl oxygen |

| Metacolchicine | Methoxy | C₂₁H₂₅NO₅ | Methoxy group at C7 |

| Demecolcinone | Azabicyclo[3.2.1]octane | C₂₁H₂₅NO₅ | Novel azabicyclic ring system |

Functional Impact:

Enantioselective Total Synthesis Methodologies

The enantioselective synthesis of demecolcine and related colchicinoids has witnessed significant advancements in recent years. The most notable breakthrough was achieved by Chen et al., who developed a highly enantioselective synthesis of (-)-colchicine with greater than 99% enantiomeric excess, which subsequently enabled the synthesis of demecolcine [1] [2]. This methodology employed 2,3,4-trimethoxybenzaldehyde as a starting material, representing a departure from traditional approaches that relied on symmetric substituted pyrogallol trimethyl ethers [1].

The key innovation in this approach involved the use of an Ellman auxiliary as a chiral directing group, which facilitated the stereoselective and enantioselective installation of the carbon-7 acetamido group in a single step [1]. The synthesis commenced with transition-metal-catalyzed carbon-hydrogen bond functionalization using rhodium complexes, followed by selective hydrogenation and Seyferth-Gilbert homologation to establish the requisite carbon framework [1].

A critical step in the enantioselective synthesis involved the diastereoselective reductive amination of ketone intermediates with the Ellman auxiliary, achieving excellent diastereoselectivity [1]. The condensation of ketone precursors with the Ellman auxiliary using titanium tetrabutoxide in tetrahydrofuran, followed by reduction with diisobutylaluminum hydride, afforded the desired stereochemical outcome with high selectivity [1].

Recent advances have also demonstrated gram-scale synthesis capabilities, with Liang et al. reporting a streamlined seven-step total synthesis of (-)-colchicine with overall yields of 27-36% [3] [4]. This approach utilized iridium-catalyzed amidation methodologies developed by Carreira to install the chiral carbon-7 acetamido group, combined with Suzuki coupling and biomimetic phenol oxidative coupling reactions [3] [4].

Biomimetic Approaches to Tricyclic Core Construction

The construction of the challenging tricyclic 6-7-7 core structure characteristic of demecolcine and related colchicinoids has been achieved through several biomimetic strategies. The most significant advancement involves the use of intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reactions [1] [2].

The oxidopyrylium cycloaddition approach begins with the Achmatowicz reaction to convert furan derivatives into pyranone intermediates [1]. These intermediates undergo oxidative rearrangement using meta-chloroperoxybenzoic acid, followed by acetylation of the anomeric hydroxyl group to generate acetoxypyranone precursors [1]. The subsequent intramolecular [5 + 2] cycloaddition proceeds under optimized one-pot reaction conditions to form the tricyclic core structure efficiently [1].

Alternative biomimetic approaches have utilized cyclopropane intermediates in ring expansion processes. The biosynthetic pathway involves cyclopropane formation through radical processes, leading to the characteristic tropolone ring system [5]. This strategy has been successfully implemented in synthetic methodologies, particularly in the work of Banwell and collaborators, who employed cyclopropane ring cleavage reactions to construct the seven-membered tropolone ring [3] [4].

The oxidopyrylium chemistry has proven particularly versatile for generating diverse seven-membered ring carbocycles [6]. Three-component oxidopyrylium cycloaddition reactions have been developed that enable the incorporation of various alcohol components, providing access to alpha-ethoxyenone-containing bicyclic products [7]. These methodologies have been extended to the synthesis of alpha-hydroxytropolones through tandem ring-opening and debenzylation procedures [7].

Post-Synthetic Modification Strategies for Analog Development

Post-synthetic modification of demecolcine has emerged as a crucial strategy for developing analogs with enhanced biological properties and reduced toxicity profiles. The primary approach involves selective demethylation reactions to access intermediate compounds that can be further functionalized [8].

The conversion of colchicine to demecolcine represents a fundamental post-synthetic transformation that involves removal of the acetyl group from the nitrogen atom [9] [10]. This deacetylation can be achieved under controlled conditions using acidic or basic hydrolysis, with the methylamino derivative showing reduced toxicity compared to the parent compound [9].

Regioselective demethylation strategies have been developed to access specific phenolic derivatives that serve as precursors for further modifications [8]. The application of modified Brossi procedures using sulfuric acid in dichloromethane at elevated temperatures provides selective oxygen-demethylation, with demecolcine derivatives showing superior chemoselectivity compared to colchicine under identical conditions [1].

Advanced post-synthetic modifications include the development of ester and carbonate derivatives through selective functionalization of phenolic hydroxyl groups [8]. These modifications have yielded novel analogs with modified physicochemical properties and biological activities. Structure-activity relationship studies have revealed that specific substitution patterns can significantly influence antiproliferative activity against human cancer cell lines [8].

The synthesis of simplified colchicine analogs through structural truncation represents another important post-synthetic strategy [11]. The deletion of specific functional groups, such as the carbon-7 carboxamide group and middle ring truncation, has led to non-alkaloid tricyclic compounds with strong immunosuppressive activity and reduced toxicity profiles [11].

Biosynthetic Precursors in Colchicum autumnale

The biosynthetic pathway of demecolcine in Colchicum autumnale involves a complex series of enzymatic transformations beginning with the aromatic amino acids phenylalanine and tyrosine [12] [13]. These amino acids serve as the fundamental building blocks for the phenylethylisoquinoline alkaloid framework that characterizes the colchicinoid family [12].

The initial biosynthetic steps involve the conversion of phenylalanine to 4-hydroxydihydrocinnamaldehyde and tyrosine to dopamine [12]. These intermediates undergo a Pictet-Spengler condensation reaction to form the 1-phenethylisoquinoline scaffold, which serves as the core structure for subsequent modifications [12] [14].

A critical intermediate in the biosynthetic pathway is (S)-autumnaline, which undergoes para-para phenol oxidative coupling catalyzed by cytochrome P-450 enzymes to form (S)-isoandrocymbine [15] [16] [13]. This transformation represents a key branch point in the biosynthetic network, as microsomal preparations from Colchicum autumnale seeds have demonstrated the specific enzymatic activity responsible for this conversion [13].

The biosynthetic pathway continues with sequential methylation reactions and NADPH-dependent oxidations [15] [16]. The unusual tropolone ring formation occurs through an oxidative ring expansion process involving the conversion of the six-membered aromatic ring to the seven-membered tropolone structure [15] [16]. This ring expansion has been proposed to proceed through cyclopropane intermediates formed via radical processes [5].

The final steps in demecolcine biosynthesis involve oxidative demethylation followed by nitrogen-acetylation of the resulting deacetylcolchicine intermediate [15] [16]. All these reactions have been demonstrated in microsomal fractions obtained from Colchicum autumnale seeds, although the specific enzymes responsible for the later steps of the pathway remain to be fully characterized [15] [16].

Microtubule Depolymerization Kinetics and Thermodynamics

Demecolcine induces profound alterations in microtubule depolymerization kinetics through multiple distinct mechanisms operating at different concentration ranges [1] [11] [12]. At the molecular level, the compound reduces microtubule shrinkage rates from control values of 149 ± 7 nm/s to approximately 40 ± 2 nm/s, representing a nearly 4-fold decrease in depolymerization velocity [1] [2]. This kinetic modulation occurs through direct binding to microtubule plus ends, where demecolcine suppresses microtubule dynamics even at very low concentrations [12] [13].

The thermodynamic parameters governing microtubule depolymerization reveal that demecolcine binding shifts the critical concentration for microtubule formation. In the presence of stabilizing factors, the critical concentration decreases from 3.5 μM to approximately 1.8 μM, indicating enhanced thermodynamic stability of the polymer state [1] [2]. However, this apparent stabilization is coupled with compromised dynamic instability, as demecolcine-treated microtubules exhibit reduced catastrophe frequency and altered rescue events [14] [15].

At higher concentrations, demecolcine promotes microtubule detachment from microtubule organizing centers, leading to the formation of free microtubules with unprotected minus ends that subsequently depolymerize over time [12] [13]. This mechanism represents a distinct pathway from the classical end-binding depolymerization model and accounts for the compound's cytotoxicity correlation with microtubule detachment rather than simple dynamics suppression [12] [11].

The temporal kinetics of demecolcine action demonstrate rapid onset, with significant effects observed as early as 0.5 hours post-treatment [14] [15]. Complete microtubule depletion in metaphase I oocytes reaches 58.9% compared to initial averages of 27.4%, while metaphase II oocytes show 21.8% depletion compared to 1.9% at baseline [14] [15]. Importantly, these effects are reversible, with microtubule repolymerization occurring within 6 hours when cells are cultured in demecolcine-free medium [14] [15].

Allosteric Effects on GTP Hydrolysis in Tubulin Dimers

Demecolcine exerts significant allosteric effects on GTP hydrolysis in tubulin dimers through conformational coupling mechanisms that link structural changes to nucleotide turnover [16] [17] [18]. The compound's binding induces conformational changes in tubulin that can trigger GTP hydrolysis even in isolated dimers, a process that normally occurs primarily within the microtubule lattice [16] [17]. This mechanically driven hydrolysis represents a departure from the conventional model where GTP turnover is strictly coupled to polymerization dynamics.

The allosteric mechanism operates through structural transitions that alter the geometry of the nucleotide binding site. When demecolcine binds to the colchicine domain, it induces a conformational change from a curved to a straighter tubulin conformation, which is accompanied by enhanced GTP hydrolysis activity [16] [17]. This process demonstrates that conformational change precedes and drives nucleotide hydrolysis rather than the reverse, establishing a clear mechanistic hierarchy in tubulin biochemistry [16] [17].

Quantitative analysis of nucleotide exchange equilibria reveals that demecolcine binding affects the accessibility of exchangeable nucleotide sites (E-sites). Under normal conditions, tubulin dimers with exposed E-sites demonstrate an order-of-magnitude larger GDP to GTP exchange equilibrium constant compared to assembled dimers with buried E-sites [18]. Demecolcine binding modulates this equilibrium by altering the conformational state of tubulin, effectively changing the energetic landscape for nucleotide exchange reactions [18].

The allosteric effects extend to competitive inhibition of other colchicine site ligands. In the presence of Eg5 motor protein, demecolcine binding affinity decreases from 17 ± 1.3 μM to 40 ± 1.6 μM, demonstrating negative cooperativity between different tubulin-binding proteins [1] [2]. This allosteric inhibition occurs because both ligands induce similar but competing conformational changes in tubulin structure, with each stabilizing distinct conformational states that are mutually exclusive [1] [2].

Concentration-Dependent Effects on Cytoskeletal Dynamics

Demecolcine exhibits distinct concentration-dependent effects on cytoskeletal dynamics, with different mechanisms predominating at various dosage levels [14] [11] [12]. At low concentrations (0.05 μg/mL), the primary effect involves selective modulation of microtubule dynamics with minimal cytotoxicity, producing membrane protrusion formation in 55.1% of treated metaphase II oocytes while maintaining cell viability [14] [15]. This concentration range represents the optimal balance between efficacy and cellular tolerance for research applications.

At medium concentrations (0.1-10 μg/mL), demecolcine induces complete microtubule depletion and profound alterations in cytoskeletal architecture [19] [11]. The temporal progression shows maximum effects between 2-6 hours post-treatment, with sustained responses that persist for extended periods [14] [20] [15]. These concentrations effectively disrupt spindle formation during mitosis, leading to metaphase arrest and enabling applications in chromosome analysis and nuclear transfer procedures [21] [12].

High concentrations (above 10 μg/mL) correlate with significant cytotoxicity that appears linked to microtubule detachment from organizing centers rather than simple depolymerization [12] [22]. At these levels, demecolcine induces widespread cytoskeletal disruption affecting not only microtubules but also influencing actin cortex organization and cellular mechanical properties [11] [22]. The cytotoxic effects involve cell cycle arrest, DNA fragmentation, and eventual cell death through mechanisms that extend beyond simple microtubule disruption [12].

The concentration-response relationship demonstrates clear threshold effects for different cellular processes. Cell migration inhibition occurs at lower concentrations than those required for complete growth arrest, suggesting distinct sensitivities of different microtubule-dependent processes [11] [12]. The IC50 values for various endpoints vary significantly among cell types, reflecting differences in tubulin expression levels, isotype composition, and cellular dependence on microtubule function [23] [12].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01C - Plant alkaloids and other natural products

L01CC - Colchicine derivatives

L01CC01 - Demecolcine

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Yin Y, Mei M, Zhang D, Zhang S, Fan A, Zhou H, Li Z. The construction of cloned Sika deer embryos (Cervus nippon hortulorum) by demecolcine auxiliary enucleation. Reprod Domest Anim. 2014 Feb;49(1):164-9. doi: 10.1111/rda.12246. Epub 2013 Oct 21. PubMed PMID: 24138424.

3: Meng Q, Wu X, Bunch TD, White K, Sessions BR, Davies CJ, Rickords L, Li GP. Enucleation of demecolcine-treated bovine oocytes in cytochalasin-free medium: mechanism investigation and practical improvement. Cell Reprogram. 2011 Oct;13(5):411-8. doi: 10.1089/cell.2011.0012. Epub 2011 Jul 8. PubMed PMID: 21740270.

4: Saraiva NZ, Perecin F, Méo SC, Ferreira CR, Tetzner TA, Garcia JM. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning Stem Cells. 2009 Mar;11(1):141-52. doi: 10.1089/clo.2008.0044. PubMed PMID: 19226217.

5: Wang Q, An ZX, Gu L, Ma LB, Zheng YM, Zhang Y. [Demecolcine-induced enucleation of Kunming mouse oocyte]. Yi Chuan. 2004 Sep;26(5):653-7. Chinese. PubMed PMID: 15640080.

6: Miyoshi K, Mori H, Yamamoto H, Kishimoto M, Yoshida M. Effects of demecolcine and sucrose on the incidence of cytoplasmic protrusions containing chromosomes in pig oocytes matured in vitro. J Reprod Dev. 2008 Apr;54(2):117-21. Epub 2008 Jan 30. PubMed PMID: 18239352.

7: Hou J, Lei T, Liu L, Cui X, An X, Chen Y. Demecolcine-induced enucleation of sheep meiotically maturing oocytes. Reprod Nutr Dev. 2006 Mar-Apr;46(2):219-26. Epub 2006 Apr 6. PubMed PMID: 16597428.

8: Lan GC, Wu YG, Han D, Ge L, Liu Y, Wang HL, Wang JZ, Tan JH. Demecolcine-assisted enucleation of goat oocytes: protocol optimization, mechanism investigation, and application to improve the developmental potential of cloned embryos. Cloning Stem Cells. 2008 Jun;10(2):189-202. doi: 10.1089/clo.2007.0088. PubMed PMID: 18373477.

9: Tani T, Shimada H, Kato Y, Tsunoda Y. Demecolcine-assisted enucleation for bovine cloning. Cloning Stem Cells. 2006;8(1):61-6. PubMed PMID: 16571078.

10: Fujikawa-Yamamoto K, Teraoka K, Zong ZP, Yamagishi H, Odashima S. Apoptosis by demecolcine in V79 cells. Cell Struct Funct. 1994 Dec;19(6):391-6. PubMed PMID: 7720099.

11: Alali FQ, Tawaha K, El-Elimat T. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. Pharmazie. 2007 Oct;62(10):739-42. PubMed PMID: 18236776.

12: Russell DF, Ibáñez E, Albertini DF, Overström EW. Activated bovine cytoplasts prepared by demecolcine-induced enucleation support development of nuclear transfer embryos in vitro. Mol Reprod Dev. 2005 Oct;72(2):161-70. PubMed PMID: 16007680.

13: Saraiva NZ, Oliveira CS, Leal CL, de Lima MR, Del Collado M, Vantini R, Monteiro FM, Niciura SC, Garcia JM. Chemically induced enucleation of activated bovine oocytes: chromatin and microtubule organization and production of viable cytoplasts. Zygote. 2015 Dec;23(6):852-62. doi: 10.1017/S0967199414000537. Epub 2014 Oct 16. PubMed PMID: 25318529.

14: Fujikawa-Yamamoto K, Miyagoshi M, Luo X, Yamagishi H. DNA-unstable decaploid mouse H1 (ES) cells established from DNA-stable pentaploid H1 (ES) cells polyploidized using demecolcine. Cell Prolif. 2011 Apr;44(2):111-9. doi: 10.1111/j.1365-2184.2011.00734.x. PubMed PMID: 21401752.

15: Wang L, Jiang H, Su L, Tang B, Li D, Li Z. Effects of colchicine or demecolcine on cytoplasmic protrusions and assisted enucleation of golden hamster oocytes. Cell Biol Int. 2009 Dec;33(12):1274-9. doi: 10.1016/j.cellbi.2009.08.010. Epub 2009 Sep 2. PubMed PMID: 19732847.

16: Kawakami M, Tani T, Yabuuchi A, Kobayashi T, Murakami H, Fujimura T, Kato Y, Tsunoda Y. Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes. Cloning Stem Cells. 2003;5(4):379-87. PubMed PMID: 14733755.

17: Li Z, Chen X, Sun X, Zhou Q, Chen J, Leno GH, Engelhardt JF. Nuclear transfer of M-phase ferret fibroblasts synchronized with the microtubule inhibitor demecolcine. J Exp Zool A Comp Exp Biol. 2005 Dec 1;303(12):1126-34. PubMed PMID: 16254916.

18: Iuso D, Czernik M, Zacchini F, Ptak G, Loi P. A simplified approach for oocyte enucleation in mammalian cloning. Cell Reprogram. 2013 Dec;15(6):490-4. doi: 10.1089/cell.2013.0051. Epub 2013 Nov 12. PubMed PMID: 24219576; PubMed Central PMCID: PMC3848443.

19: Ibáñez E, Albertini DF, Overström EW. Demecolcine-induced oocyte enucleation for somatic cell cloning: coordination between cell-cycle egress, kinetics of cortical cytoskeletal interactions, and second polar body extrusion. Biol Reprod. 2003 Apr;68(4):1249-58. Epub 2002 Oct 30. PubMed PMID: 12606412.

20: Nomura T, Plager JE. Action of demecolcine (colcemid) in the murine sarcoma 180 tumor. Cancer Treat Rep. 1981 Mar-Apr;65(3-4):283-90. PubMed PMID: 7237451.